2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiophene and Pyridine Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources. The pyridine ring can be formed via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reactions: The final step involves coupling the indole derivative with the thiophene-pyridine moiety. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized indole and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties, given its conjugated ring systems.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can intercalate with DNA, while the thiophene and pyridine rings can interact with proteins, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the thiophene ring, which may reduce its electronic properties.
2-(1H-indol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and
Properties
IUPAC Name |
2-indol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNLCXJZLKRXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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